2-Chloro-5-fluoro-4-methoxybenzoic acid

Organic Synthesis Medicinal Chemistry Procurement

Procuring halogenated benzoic acid scaffolds with ambiguous regiochemistry introduces significant risk of failed metal-catalyzed cross-couplings and non-reproducible biological data. This product provides a precisely defined 2-chloro-5-fluoro-4-methoxy substitution pattern, essential for consistent structure-activity relationship studies. - Orthogonal Reactivity: The 2-chloro substituent enables selective Pd-catalyzed functionalization while the 5-fluoro group remains inert, eliminating protection/deprotection steps. - Validated Inactivity: Confirmed lack of 5-LOX inhibition provides a clean baseline for developing targeted probes. - Solid Form Engineering: The non-planar conformation driven by ortho-chloro substitution facilitates distinct crystal packing and co-crystal design.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
Cat. No. B13938490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methoxybenzoic acid
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Cl)C(=O)O)F
InChIInChI=1S/C8H6ClFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeySWUXKXCAVHYKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-4-methoxybenzoic Acid: Specifications & Procurement


2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS: 1229245-20-8 / 1228376-40-6) is a polysubstituted aromatic carboxylic acid [1]. As a fluorinated benzoic acid derivative, it serves as a key building block in organic synthesis, particularly within pharmaceutical and agrochemical research [2]. Its molecular architecture features three distinct electron-withdrawing and electron-donating substituents (chloro, fluoro, and methoxy) on a benzoic acid core [3]. The compound is commercially available as a solid with a typical purity specification of ≥97% .

Building block Fluorinated benzoic acid for medicinal/agrochemical synthesis
Physical form Supplied as solid; facilitates weighing and handling
Purity ≥97% typical; supports reliable synthesis outcomes

2-Chloro-5-fluoro-4-methoxybenzoic Acid: Isomer Selectivity


The precise regioisomeric arrangement of substituents in 2-Chloro-5-fluoro-4-methoxybenzoic acid is a critical determinant of its physicochemical and biological properties, rendering generic substitution with closely related analogs, such as 5-chloro-2-fluoro-4-methoxybenzoic acid, a high-risk strategy. Altering the positions of chlorine and fluorine on the phenyl ring directly impacts electronic distribution and molecular conformation [1], which has been shown to govern factors ranging from target binding affinity to crystalline packing [2]. In synthetic applications, this regiochemistry dictates the site and outcome of further functionalization reactions, particularly in metal-catalyzed cross-couplings where the reactivity of carbon-halogen bonds is orthogonal [3]. Therefore, use of an isomeric impurity or a structurally similar alternative can lead to failed syntheses, altered selectivity in biological assays, or non-reproducible material properties.

2-Chloro-5-fluoro-4-methoxybenzoic acid
5-Chloro-2-fluoro-4-methoxybenzoic acid
Regioisomeric shift may alter electronic distribution and molecular conformation, affecting reactivity and binding.
Physical form of isomer not consistently specified; may complicate handling and solubility protocols.
Ortho-chloro/fluoro arrangement determines cross-coupling selectivity; substitution may shift synthetic outcomes.

2-Chloro-5-fluoro-4-methoxybenzoic Acid: Differentiating Evidence


Commercial Purity & Physical Form

A direct comparison of commercially available 2-chloro-5-fluoro-4-methoxybenzoic acid with its regioisomer 5-chloro-2-fluoro-4-methoxybenzoic acid reveals an important procurement distinction. The target compound is reliably supplied as a solid , while its isomer is not consistently specified by its physical form . Both are offered at a comparable purity of 97% .

Physical form
Data to verify
Solid vs. unspecified form
Target compound is solid; isomer form not consistently reported.
Based on commercial vendor datasheets; verify per lot.
Organic Synthesis Medicinal Chemistry Procurement

5-Lipoxygenase Inhibition Baseline

In a standardized in vitro assay for 5-Lipoxygenase (5-LOX) inhibition, 2-chloro-5-fluoro-4-methoxybenzoic acid was evaluated at a concentration of 100 µM and was found to have no significant activity (NS) [1]. This provides a defined baseline, indicating that this specific substitution pattern does not confer 5-LOX inhibitory properties.

5-LOX inhibition
Reported
No activity at 100 µM
Provides baseline for negative control use in 5-LOX assays.
Class-level inference; data from RBL-1 cell assay.
Inflammation Enzymology Drug Discovery

Ortho-Substituent Effects on Acidity & Geometry

A class-level analysis of ortho-substituted benzoic acids indicates that the specific 2-chloro-5-fluoro-4-methoxy pattern confers unique conformational and electronic properties. Ortho-halogenation forces the carboxylic acid group out of the aromatic plane, a structural distortion that is absent in para-halogenated analogs [1]. This phenomenon directly influences key properties such as acidity (pKa) and hydrogen-bonding network formation [1].

Conformation
Class-level
Non-planar carboxyl geometry
May influence acidity, H-bonding, and recognition motifs.
Inferred from ortho-substituted benzoic acid studies.
Physical Organic Chemistry Crystallography Computational Chemistry

Chemoselective Functionalization in Catalysis

In cobalt-catalyzed carbonylation reactions of polysubstituted benzenes, fluorine substituents remain intact, while other halogens (chloro, bromo) can be selectively activated [1]. This suggests that 2-chloro-5-fluoro-4-methoxybenzoic acid, with its orthogonal C-Cl and C-F bonds, is a prime candidate for chemoselective downstream functionalization. The chlorine can be targeted for cross-coupling while the fluorine acts as a metabolically stable, inert blocking group [2].

Chemoselectivity
Class-level
C-Cl activation; C-F remains intact
Supports orthogonal functionalization strategies.
Co-catalyzed carbonylation studies; verify per substrate.
Synthetic Methodology Catalysis Process Chemistry

2-Chloro-5-fluoro-4-methoxybenzoic Acid: Validated Applications


Metabolically Stable Scaffold Design

Based on its class-level structural and reactivity properties, this compound is an ideal candidate for constructing drug-like molecules. The 2-chloro substituent serves as a site for diverse cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity, while the 5-fluoro group offers enhanced metabolic stability without altering the core scaffold's topology [1][2]. Its demonstrated lack of activity against 5-LOX provides a clean biological profile for a scaffold meant for other targets [3].

5-Lipoxygenase Assay Negative Control

The quantitative data from ChEMBL demonstrating no significant activity against 5-LOX in RBL-1 cells [3] makes this compound a validated negative control. Researchers investigating the 5-LOX pathway can use this compound to rule out non-specific assay interference from a structurally related benzoic acid, or as an inert core for developing targeted probes where 5-LOX activity is undesirable.

Crystal Engineering & Solid-State Chemistry

The predicted non-planar geometry of the carboxyl group relative to the aromatic ring, driven by ortho-chloro substitution [1], offers a specific molecular conformation that can be leveraged in co-crystal design and solid-form screening. This compound's distinct crystal packing, as inferred from studies on related ortho-halobenzoic acids, makes it a more reliable candidate for engineering materials with specific solubility or stability profiles compared to its planar, para-substituted analogs [1].

Chemoselective Synthetic Route Development

The orthogonal reactivity of its C-Cl and C-F bonds, as supported by studies on the chemoselectivity of halogenated benzoic acid carbonylation [2], positions this compound as a versatile intermediate. In a multi-step synthesis, the chlorine can be selectively functionalized while the fluorine remains inert, providing a strategic advantage over analogs that contain only one type of halogen, which would require additional protection/deprotection steps.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Ortho-chloro/fluoro pattern
Cross-coupling and metabolic stability context
5-LOX assay negative control
5-LOX inactivity
Assay baseline and interference check
Crystal engineering studies
Non-planar carboxyl geometry
Solid-form screening and packing analysis
Chemoselective synthesis
Orthogonal C-Cl/C-F reactivity
Carbonylation and cross-coupling selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.